C17 Sphinganine

Description

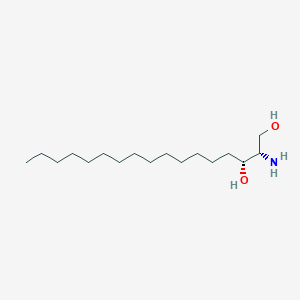

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R)-2-aminoheptadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQUQCFJDMSIJF-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390606 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32164-02-6 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s,3r 2 Aminoheptadecane 1,3 Diol and Its Analogs

Enantioselective Synthetic Routes

The precise stereochemistry of (2S,3R)-2-aminoheptadecane-1,3-diol is vital for its biological activity. Therefore, synthetic strategies that afford high enantiomeric and diastereomeric purity are of paramount importance.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This approach has been successfully employed for the synthesis of sphingoid bases.

From α-amino acids: L-serine is a common starting material due to its inherent amino alcohol functionality. mdpi.com For instance, the synthesis of sphingoid base analogs can begin with the conversion of L-alanine to its N-Boc protected form, followed by activation to a Weinreb amide. mdpi.com This intermediate can then undergo reaction with an appropriate organometallic reagent to introduce the lipid tail, with subsequent stereoselective reduction to establish the desired (2S,3R) stereochemistry. mdpi.com A key advantage of this method is the direct incorporation of the C2-amino group with the correct stereochemistry from the starting amino acid.

From D-mannose and L-tartrate: Sugars and tartaric acid derivatives also serve as valuable chiral precursors. While direct synthesis of (2S,3R)-2-aminoheptadecane-1,3-diol from D-mannose or L-tartrate is less commonly detailed in recent literature for this specific compound, the principles of using their stereocenters to guide the synthesis of related amino alcohol structures are well-established. For example, D-mannitol has been used to synthesize phytosphingosine (B30862) derivatives. researchgate.net

Table 1: Chiral Pool Precursors and Key Synthetic Transformations

| Chiral Precursor | Key Intermediate(s) | Key Reaction(s) | Resulting Stereochemistry |

| L-Serine | Garner's aldehyde | Grignard reaction, stereoselective reduction | (2S,3R) or (2S,3S) depending on conditions |

| L-Alanine | N-Boc-L-alanine Weinreb amide | Grignard reaction, stereoselective reduction | (2S,3R) |

Regio- and Stereocontrolled Reactions

These methods build the chiral centers during the synthesis using asymmetric reactions, offering flexibility and control over the final stereochemistry.

Oxirane/Epoxy Alcohol Opening: The nucleophilic ring-opening of epoxides is a powerful strategy for constructing 1,2-amino alcohols. rsc.orgrroij.com For the synthesis of (2S,3R)-2-aminoheptadecane-1,3-diol, a chiral epoxide containing the long alkyl chain can be opened with an amino-equivalent nucleophile. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting diol. Catalyst-controlled regioselective opening of unsymmetrical trans-epoxides allows for the selective formation of the desired β-amino alcohol. rsc.org The use of specific catalysts can direct the nucleophilic attack to a particular carbon of the epoxide, ensuring high regioselectivity even in sterically and electronically unbiased substrates. rsc.org For example, the transformation of enantiopure (2R,1'S)- or (2S,1'S)-2-(1-aminoalkyl)epoxides into the corresponding 1,3-diaminoalkan-2-ols has been achieved with total regioselectivity by opening the epoxide ring with nitriles in the presence of a Lewis acid. nih.gov

Table 2: Regio- and Stereocontrolled Reactions for Sphingoid Base Synthesis

| Reaction Type | Key Features | Stereochemical Control |

| Epoxide Ring Opening | High regioselectivity and stereospecificity. | Inversion of configuration at the site of nucleophilic attack. |

| Asymmetric Henry Reaction | Formation of a C-C bond with concomitant creation of two new stereocenters. | Catalyst-controlled diastereoselectivity. |

| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of allylic alcohols. | Predictable stereochemistry based on the chiral catalyst used. |

Synthesis of Novel Lipid Mimetics and Derivatives of Sphingoid Bases

The synthesis of analogs and derivatives of (2S,3R)-2-aminoheptadecane-1,3-diol is crucial for probing the structure-activity relationships of sphingolipids and for developing potential therapeutic agents. nih.govmdpi.com

Novel sphingoid base analogs with modifications in the lipid chain, such as unsaturation or branching, have been synthesized to investigate their metabolism and biophysical properties. nih.govmdpi.com For example, cross-metathesis reactions have been employed to introduce double bonds at specific positions within the alkyl chain. mdpi.com The synthesis of 1-deoxysphingolipids, which are formed when serine palmitoyltransferase utilizes L-alanine instead of L-serine, has also been a significant area of research. mdpi.com These atypical sphingolipids are implicated in certain pathological conditions and their synthesis provides essential standards for their detection and study. nih.govresearchgate.netmdpi.com

Preparation of Fluorescently Tagged Sphingoid Base Analogs for Research Applications

Fluorescently labeled sphingoid bases are indispensable tools for visualizing and studying the trafficking, metabolism, and localization of sphingolipids in living cells. researchgate.netnih.gov

Commonly used fluorophores for tagging sphingoid bases include 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) and boron-dipyrromethene (BODIPY). researchgate.netnih.gov These fluorescent probes can be attached to the sphingoid base, often at the terminus of the alkyl chain or on the amino group. The synthesis of these analogs requires careful planning to ensure that the fluorescent tag does not significantly alter the biological activity of the parent molecule.

For instance, NBD-labeled sphingosine (B13886) has been synthesized from an oxazolidinone methyl ester derived from glycidol. researchgate.net This involved monoalkylation and stereoselective reduction of the resulting ketone. researchgate.net Similarly, BODIPY-labeled sphingosine analogs have been developed that offer improved photophysical properties, such as higher absorptivity and quantum yield, compared to NBD. nih.gov These probes allow for more sensitive detection and are compatible with multicolor imaging experiments, for example, in conjunction with green fluorescent protein (GFP). researchgate.net

Table 3: Fluorescently Tagged Sphingoid Base Analogs

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features and Applications |

| NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) | ~465 | ~535 | Widely used for studying sphingolipid metabolism and transport. |

| BODIPY (Boron-dipyrromethene) | Varies (e.g., 540) | Varies | High photostability and quantum yield; suitable for multicolor imaging. |

Molecular Mechanisms in Sphingolipid Metabolism and Homeostasis

Role as a Substrate in De Novo Sphingolipid Biosynthesis

The de novo synthesis pathway is the primary route for generating sphingolipids from simpler precursors. This process begins in the endoplasmic reticulum and involves a series of enzymatic steps. nih.govfrontiersin.org The initial and rate-limiting step is the condensation of the amino acid L-serine with a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govfrontiersin.org While palmitoyl-CoA (a C16 fatty acid) is the most common substrate, leading to an 18-carbon sphingoid backbone, the use of other fatty acyl-CoAs can result in sphingoid bases of varying lengths.

The product of the SPT reaction, a 3-ketosphinganine, is rapidly reduced by the enzyme 3-ketosphinganine reductase (KDSR) in an NADPH-dependent reaction to form a dihydrosphingosine, also known as sphinganine (B43673). frontiersin.orgnih.gov It is at this stage that (2S,3R)-2-aminoheptadecane-1,3-diol, as a C17 sphinganine, serves as a fundamental building block. This sphinganine molecule is a crucial substrate for the subsequent step in the pathway: acylation by ceramide synthases to form dihydroceramides. frontiersin.orgfrontiersin.org The de novo pathway is thus a critical source of this and other sphingoid bases, and its activity is essential for maintaining the cellular pool of complex sphingolipids. nih.gov

| Key Enzymes in Early De Novo Sphingolipid Synthesis | Function | Substrates | Products |

| Serine Palmitoyltransferase (SPT) | Catalyzes the initial, rate-limiting step of sphingolipid synthesis. nih.govfrontiersin.org | L-serine, Fatty Acyl-CoA | 3-Ketosphinganine |

| 3-Ketosphinganine Reductase (KDSR) | Reduces the keto group of 3-ketosphinganine to a hydroxyl group. frontiersin.orgnih.gov | 3-Ketosphinganine, NADPH | Dihydrosphingosine (Sphinganine) |

Interconversion Pathways with Key Sphingolipid Metabolites

Once formed, (2S,3R)-2-aminoheptadecane-1,3-diol can be channeled into various metabolic routes, leading to the formation of other critical sphingolipid metabolites like ceramides (B1148491) and sphingosine-1-phosphate.

The primary fate of (2S,3R)-2-aminoheptadecane-1,3-diol generated via the de novo pathway is its conversion to dihydroceramide (B1258172). This reaction is catalyzed by a family of six mammalian ceramide synthases (CerS1-6), which are located in the endoplasmic reticulum. nih.gov These enzymes facilitate the formation of an amide bond between the amino group of the sphingoid base and a fatty acyl-CoA. frontiersin.org

The various CerS isoforms exhibit distinct specificities for fatty acyl-CoAs of different chain lengths, which results in the production of a diverse range of dihydroceramide species. nih.gov The naturally occurring D-erythro (2S,3R) stereoisomer of sphingoid bases, which includes (2S,3R)-2-aminoheptadecane-1,3-diol, serves as the appropriate substrate for this reaction. nih.gov The resulting C17-dihydroceramides can then be further metabolized, notably by dihydroceramide desaturase, which introduces a double bond into the sphingoid base backbone to form C17-ceramides. nih.govresearchgate.net Ceramide itself is a central hub in sphingolipid metabolism, acting as a precursor for complex sphingolipids like sphingomyelin (B164518) and as a potent signaling molecule in its own right. nih.govnih.gov

(2S,3R)-2-aminoheptadecane-1,3-diol is positioned at a critical juncture from which the potent signaling molecule sphingosine-1-phosphate (S1P) and its analogs are generated. There are two primary routes for this conversion.

In the first route, dihydroceramides produced from (2S,3R)-2-aminoheptadecane-1,3-diol are desaturated to form ceramides. These ceramides can then be hydrolyzed by enzymes called ceramidases, which cleave the amide-linked fatty acid to release free sphingosine (B13886) (in this case, a C17 analog). nih.gov This C17-sphingosine can then be phosphorylated.

Alternatively, (2S,3R)-2-aminoheptadecane-1,3-diol can be directly phosphorylated by sphingosine kinases to produce its corresponding phosphate (B84403) derivative, (2S,3R)-2-aminoheptadecane-1,3-diol-1-phosphate, which is a C17 analog of dihydrosphingosine-1-phosphate (dhS1P). frontiersin.orgnih.gov This phosphorylation is a key regulatory step, as the phosphorylated forms of sphingoid bases are involved in signaling and are the direct substrates for the final degradative step of the sphingolipid backbone. nih.gov

Enzymatic Regulation of (2S,3R)-2-Aminoheptadecane-1,3-diol Levels

The cellular concentration of (2S,3R)-2-aminoheptadecane-1,3-diol is meticulously controlled by the interplay of synthesizing and degrading enzymes. Sphingosine kinases and sphingosine-1-phosphate lyase are paramount in this regulation.

The phosphorylation of sphingoid bases is exclusively catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2. nih.govnih.gov These enzymes convert sphingosine and its analogs, such as (2S,3R)-2-aminoheptadecane-1,3-diol, into their respective 1-phosphate forms. This action fundamentally alters the molecule's function, converting it into a potent signaling lipid. nih.gov

SphK1 is primarily located in the cytoplasm, whereas SphK2 is found in various organelles, including the nucleus and endoplasmic reticulum. nih.gov By phosphorylating (2S,3R)-2-aminoheptadecane-1,3-diol, SphK1 and SphK2 decrease its cellular levels while simultaneously producing the substrate required for the degradative enzyme, SPL. Thus, these kinases act as a critical control point, influencing not only the generation of signaling molecules but also the flux of sphingoid bases through the catabolic pathway. nih.gov

| Enzyme | Cellular Location | Function | Impact on (2S,3R)-2-aminoheptadecane-1,3-diol |

| Sphingosine Kinase 1 (SphK1) | Primarily cytoplasm nih.gov | Phosphorylates sphingoid bases to form sphingoid base-1-phosphates. nih.gov | Reduces its concentration by converting it to its 1-phosphate form. |

| Sphingosine Kinase 2 (SphK2) | Nucleus, ER, Mitochondria nih.gov | Phosphorylates sphingoid bases to form sphingoid base-1-phosphates. nih.govnih.gov | Reduces its concentration by converting it to its 1-phosphate form. |

The terminal, irreversible step in the catabolism of the sphingolipid backbone is carried out by sphingosine-1-phosphate lyase (SPL), also known as SGPL1. nih.govmdpi.com This enzyme is located on the endoplasmic reticulum membrane and catalyzes the cleavage of a long-chain base phosphate (LCBP), such as the phosphorylated form of (2S,3R)-2-aminoheptadecane-1,3-diol. nih.govnih.gov

Ceramidase Activity and Related Enzymes

There is no available research data on the specific interaction of (2S,3R)-2-aminoheptadecane-1,3-diol with any of the known ceramidase enzymes (acid, neutral, or alkaline). Consequently, it is unknown whether this compound acts as a substrate, inhibitor, or modulator of ceramidase activity.

Contribution to the Sphingolipid Rheostat Concept in Cellular Signaling

Due to the lack of information regarding its effect on ceramidase activity or its conversion to other bioactive sphingolipids, the contribution of (2S,3R)-2-aminoheptadecane-1,3-diol to the sphingolipid rheostat remains purely speculative. Without experimental evidence, it is impossible to determine how this specific molecule influences the critical balance between ceramide and sphingosine-1-phosphate and its subsequent impact on cellular signaling pathways that govern cell fate.

Further research is required to characterize the biological role of (2S,3R)-2-aminoheptadecane-1,3-diol within the complex network of sphingolipid metabolism. Such studies would be necessary to understand its potential interactions with key enzymes like ceramidases and to ascertain its contribution to the cellular decision-making process dictated by the sphingolipid rheostat.

Mechanistic Roles in Biological Systems and Disease Models

Involvement in Dysregulated Sphingolipid Metabolism in Disease Models

Dysregulation of sphingolipid metabolism, where (2S,3R)-2-aminoheptadecane-1,3-diol is a central intermediate, has been implicated in the pathophysiology of numerous diseases. The accumulation or depletion of this and related sphingoid bases can trigger a cascade of cellular events leading to tissue damage and organ dysfunction.

Hepatic Dysregulation and Liver Regeneration Models

In the context of liver health, (2S,3R)-2-aminoheptadecane-1,3-diol is integral to the balance of sphingolipids that govern hepatocyte fate. Disruptions in its metabolism are linked to hepatic insulin (B600854) resistance and the progression of metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD). dynamedex.comencyclopedia.pub Insulin resistance can lead to an increased uptake of free fatty acids by the liver and promote their conversion into triglycerides, contributing to steatosis. nih.gov This environment of lipotoxicity can alter sphingolipid pathways, impacting cell signaling, inflammation, and the potential for liver regeneration.

Podocyte Injury and Glomerular Disease Progression in Renal Models

Podocytes, specialized cells in the kidney's glomerulus, are crucial for proper filtration. nih.gov Injury to these cells is a hallmark of many glomerular diseases, including diabetic nephropathy. nih.govresearchgate.net The integrity of podocytes is highly dependent on a well-regulated actin cytoskeleton and their terminally differentiated state. nih.gov Dysregulation of sphingolipid metabolism can contribute to podocyte injury through mechanisms such as apoptosis (programmed cell death), effacement of their delicate foot processes, and detachment from the glomerular basement membrane. nih.govmdpi.com This damage compromises the glomerular filtration barrier, leading to proteinuria (the presence of excess proteins in the urine) and the progression of kidney disease. researchgate.net Studies have shown that in diabetic kidney disease, there is a notable decrease in the number of podocytes, which accelerates disease progression. mdpi.com

Neuroinflammation and Neurodegenerative Disease Models (e.g., Parkinson's)

Neuroinflammation is a key factor in the pathology of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov While the primary cause of neuroinflammation in Parkinson's is still under investigation, it is understood to be a chronic process that contributes to the progressive loss of neurons. nih.gov The accumulation of abnormal protein aggregates, such as α-synuclein in Parkinson's, can trigger inflammatory responses from glial cells in the brain. elsevierpure.com Sphingolipids, including ceramides (B1148491) derived from (2S,3R)-2-aminoheptadecane-1,3-diol, are critical components of neuronal cell membranes and are involved in signaling pathways that can modulate neuroinflammation and neuronal survival. Dysregulation of these pathways is thought to contribute to the neurodegenerative process.

Impact of Sphinganine-Analog Mycotoxins (SAMs) on Biological Systems

Sphinganine-analog mycotoxins (SAMs) are a group of toxins produced by various fungi that bear a structural resemblance to sphinganine (B43673), the backbone of (2S,3R)-2-aminoheptadecane-1,3-diol. nih.gov This structural similarity allows them to interfere with sphingolipid metabolism, leading to a range of toxic effects in both plants and animals. nih.gov

Inhibition of Ceramide Synthase by Fungal Mycotoxins

One of the primary mechanisms of SAM toxicity is the competitive inhibition of ceramide synthase. nih.govnih.gov This enzyme is responsible for acylating sphinganine (and other sphingoid bases) to form ceramides, a crucial step in the biosynthesis of most sphingolipids. By blocking this enzyme, SAMs cause an accumulation of sphinganine and other sphingoid long-chain bases, while depleting complex sphingolipids. nih.gov This disruption of the delicate balance of sphingolipids can trigger various cellular stress responses, including apoptosis, leading to the toxic effects associated with these mycotoxins. nih.gov The fumonisins and AAL toxins are two of the most well-studied groups of SAMs that exhibit this inhibitory activity. nih.gov

Table of Research Findings

| Disease/Condition | Key Findings Related to (2S,3R)-2-aminoheptadecane-1,3-diol and Sphingolipid Metabolism | References |

| Hepatic Dysregulation | Dysregulated sphingolipid metabolism is linked to hepatic insulin resistance and the progression of MASLD. | dynamedex.comencyclopedia.pub |

| Glomerular Disease | Disrupted sphingolipid pathways contribute to podocyte injury, apoptosis, and detachment, leading to proteinuria and kidney disease progression. | nih.govnih.govresearchgate.netmdpi.commdpi.com |

| Neurodegenerative Disease | Sphingolipids are crucial for neuronal health; their dysregulation can modulate neuroinflammation and contribute to neuronal loss in conditions like Parkinson's disease. | nih.govnih.govelsevierpure.com |

| Metabolic Dysfunction | In MASH, lipotoxicity and insulin resistance disrupt sphingolipid metabolism, promoting the production of pro-inflammatory sphingolipids. | dynamedex.comencyclopedia.pubnih.govnih.govmdpi.com |

| Mycotoxin Toxicity | Sphinganine-analog mycotoxins (SAMs) competitively inhibit ceramide synthase, leading to an accumulation of sphinganine and depletion of complex sphingolipids, causing cellular stress and apoptosis. | nih.govnih.gov |

Phytotoxicity and Cytotoxicity Mechanisms in Plant and Animal Models

The toxicity of (2S,3R)-2-aminoheptadecane-1,3-diol and related sphingoid bases in plants and animals is primarily attributed to their ability to disrupt sphingolipid metabolism. This disruption often culminates in programmed cell death (PCD), a controlled process of cellular suicide.

In plant models , the phytotoxicity of sphinganine-analog mycotoxins, which are structurally similar to (2S,3R)-2-aminoheptadecane-1,3-diol, is well-documented. waocp.org These compounds act as potent inhibitors of ceramide synthase, a key enzyme in the biosynthesis of ceramides. waocp.org Inhibition of this enzyme leads to the accumulation of long-chain bases (LCBs) like sphinganine and the depletion of complex sphingolipids. nih.gov This accumulation of LCBs is a critical trigger for PCD in plants. frontiersin.org

The signaling pathways leading to this cell death are complex and involve the interplay of several plant hormones. Research has shown that fumonisin B1, a mycotoxin that causes the accumulation of sphinganine, induces PCD through pathways dependent on salicylic (B10762653) acid (SA), jasmonate (JA), and ethylene (B1197577) (ET). Furthermore, the process often involves the generation of reactive oxygen species (ROS) and exhibits hallmark features of the hypersensitive response, a form of localized cell death that helps to limit the spread of pathogens.

In animal models , the cytotoxic mechanisms of sphingoid bases also revolve around the inhibition of ceramide synthase and the subsequent accumulation of sphinganine. This accumulation has been shown to precede the inhibition of cell growth and the induction of cell death in various cell types, including pig kidney cells. nih.gov The accumulated sphinganine can have vasoactive properties, potentially contributing to the systemic effects observed in fumonisin mycotoxicosis in pigs, such as systemic hypotension. frontiersin.org Studies on human neutrophils have indicated that while sphinganine can be cytotoxic, its delivery method can influence its effects, with albumin-bound sphinganine showing reduced cytotoxicity while still inhibiting cellular processes like the respiratory burst. nih.gov

Table 1: Mechanistic Roles of Sphingoid Bases in Plant and Animal Models

| Model System | Key Mechanistic Event | Downstream Effects | Key Signaling Molecules |

| Plant Models | Inhibition of ceramide synthase | Accumulation of long-chain bases (LCBs), depletion of complex sphingolipids | Salicylic Acid (SA), Jasmonate (JA), Ethylene (ET) |

| Induction of Programmed Cell Death (PCD) | Generation of Reactive Oxygen Species (ROS), hypersensitive-like response | - | |

| Animal Models | Inhibition of ceramide synthase | Accumulation of sphinganine, inhibition of cell growth | - |

| Induction of cell death | Vasoactive effects (e.g., hypotension) | - |

This table provides an interactive summary of the key mechanistic findings.

Cytotoxic Effects of Sphingoid Bases and Analogs in Non-Clinical Cell Line Models

The cytotoxic properties of sphingoid bases and their synthetic analogs have been extensively studied in various non-clinical cancer cell line models. These compounds have demonstrated significant potential as anti-cancer agents due to their ability to induce cell cycle arrest and apoptosis.

Research on synthetic sphingoid marine compound analogs has revealed their potent cytotoxic activity against a panel of human tumor cell lines, including ovarian, colon, and lung cancer, as well as leukemia. nih.gov These analogs exhibited IC50 values in the low micromolar range and were found to induce cell cycle arrest at the G0/G1 phase at low concentrations and accumulation in the S phase at higher concentrations in HL-60 leukemia cells. nih.gov

Phytosphingosine (B30862), a closely related sphingoid base, has been shown to be a potent inducer of apoptosis in human cancer cells. nih.gov Its mechanism of action involves the activation of caspase-8 in a death receptor-independent manner, followed by the activation of caspase-9 and caspase-3. nih.gov Furthermore, phytosphingosine induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, leading to a loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov

Studies on sphinganine itself have indicated its potential to induce autophagic and apoptotic cell death in colon cancer cells. waocp.org Molecular docking studies have suggested that sphinganine can bind to the inhibitory site of c-Src kinase, a protein often implicated in cancer progression. waocp.org

Furthermore, synthetic sphingolipid analogs have been shown to synergize with conventional chemotherapeutic drugs like doxorubicin (B1662922) and taxol to enhance cytotoxicity in human colon and pancreatic cancer cells. biorxiv.org The mechanism for this synergy involves the inhibition of ceramide metabolism, leading to an accumulation of cellular ceramide, which in turn promotes cell death. biorxiv.org

Table 2: Cytotoxic Effects of Sphingoid Bases and Analogs in Non-Clinical Cell Line Models

| Compound/Analog | Cell Line(s) | Observed Effect | Reported IC50/EC50 Values | Key Mechanistic Insight |

| Synthetic Sphingoid Marine Analogs | Ovarian, colon, lung cancer, leukemia | Cytotoxicity, Cell cycle arrest (G0/G1 and S phase) | IC50: 1.5 - 6.9 µM; EC50: 25 - 32 µM (in multilayered cultures) | Cell line independent activity |

| Phytosphingosine | Human cancer cells | Apoptosis induction | Not specified | Caspase-8 and Bax activation |

| Sphinganine | HCT-116 (Colon cancer) | Apoptotic and autophagic cell death | Not specified | Potential inhibition of c-Src kinase |

| Synthetic Sphingolipid Analogs (AD2750, AD2646) | HT29 (Colon), CRL1687 (Pancreatic) | Enhanced cytotoxicity with doxorubicin/taxol | Not specified | Inhibition of ceramide metabolism |

This interactive table summarizes key research findings on the cytotoxic effects of sphingoid bases and their analogs.

Advanced Research Methodologies and Analytical Approaches

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the structural determination and characterization of (2S,3R)-2-aminoheptadecane-1,3-diol. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules like (2S,3R)-2-aminoheptadecane-1,3-diol. iupac.orgbbhegdecollege.com By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.

¹H NMR spectroscopy helps identify the different types of protons present. For (2S,3R)-2-aminoheptadecane-1,3-diol, this includes the protons of the long aliphatic chain, the methine protons attached to carbons bearing the hydroxyl and amino groups, the methylene (B1212753) protons of the primary alcohol, and the protons of the amine and hydroxyl groups themselves. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the molecular structure.

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. ruc.dk Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. The combination of 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, allows for the complete and precise assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2S,3R)-2-aminoheptadecane-1,3-diol This table is generated based on typical values for similar long-chain aliphatic aminodiols. Actual experimental values may vary based on solvent and other conditions.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃ (C17) | ~0.88 (t) | ~14.1 |

| (CH₂)₁₃ (C4-C16) | ~1.25 (br s) | ~22.7 - 31.9 |

| CH(OH) (C3) | ~3.6-3.8 (m) | ~75-77 |

| CH(NH₂) (C2) | ~2.8-3.0 (m) | ~55-57 |

Mass Spectrometry (FAB-MS, ESI-QTOF-MS, HPLC-MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ual.es For a molecule like (2S,3R)-2-aminoheptadecane-1,3-diol, various MS methods are employed for both qualitative and quantitative analysis.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is well-suited for polar and thermally labile molecules. It would be used to determine the molecular weight of the compound by detecting the protonated molecule [M+H]⁺.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) offers high resolution and mass accuracy. und.edunih.gov ESI is a very soft ionization method that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. und.edu The QTOF analyzer provides precise mass measurements, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing structural information that confirms the identity of the compound. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov This is crucial for analyzing the compound in complex biological matrices. The HPLC separates the analyte from other components, which helps to reduce ion suppression effects in the ESI source. ual.es This hyphenated technique is essential for the reliable quantification of (2S,3R)-2-aminoheptadecane-1,3-diol in research samples. Experimental LC-MS data shows the [M+H]⁺ precursor ion for this compound at an m/z of 288.2892. nih.gov

Table 2: Experimental Mass Spectrometry Data for (2S,3R)-2-aminoheptadecane-1,3-diol Source: PubChem CID 3247037 nih.gov

| Parameter | Value |

|---|---|

| MS Type | LC-ESI-QFT |

| Precursor Ion | [M+H]⁺ |

| Precursor m/z | 288.2892 |

| Ionization Mode | Positive |

Chromatographic Separations (HPLC, Column Chromatography) for Purification and Analysis

Chromatographic techniques are vital for the isolation, purification, and analysis of (2S,3R)-2-aminoheptadecane-1,3-diol from natural sources or synthetic reaction mixtures. iupac.orgbiotech-asia.org

Column Chromatography is a fundamental purification technique used for the large-scale separation of compounds. biotech-asia.org For (2S,3R)-2-aminoheptadecane-1,3-diol, normal-phase chromatography using a silica (B1680970) gel stationary phase and a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate (B1210297) or chloroform/methanol) would be effective. The polarity differences between the target compound and impurities allow for its isolation.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and speed for both analytical and preparative-scale separations. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly used, employing a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water or methanol/water). The long C₁₄ alkyl chain of (2S,3R)-2-aminoheptadecane-1,3-diol gives it significant hydrophobic character, leading to strong retention on a C18 column. This method is highly effective for assessing the purity of a sample and for purifying small quantities with high precision. sigmaaldrich.com

Application of Fluorescent Probes for Cellular Studies and Membrane Dynamics

Fluorescent probes are powerful tools for visualizing and studying dynamic processes within living cells. escholarship.orgnih.gov While research may not focus on creating fluorescent versions of (2S,3R)-2-aminoheptadecane-1,3-diol itself, these probes are critical for investigating its biological functions. nih.gov As a sphingoid base, the compound is a structural component of sphingolipids, which are integral to cell membranes and signaling.

Researchers can use fluorescent probes to study the effects of (2S,3R)-2-aminoheptadecane-1,3-diol on various cellular properties. For example, fluorescent membrane probes can be used to monitor changes in membrane fluidity, lipid raft organization, or membrane potential in cells treated with the compound. Probes specific for signaling molecules (e.g., calcium ions, reactive oxygen species) or specific organelles (e.g., mitochondria, lysosomes) can reveal the downstream cellular pathways modulated by this aminodiol. nih.govnih.gov This approach allows for the real-time, dynamic visualization of the compound's impact on cellular physiology and membrane biology.

Genetic and Molecular Biology Approaches (e.g., Gene Expression Analysis by PCR)

To understand the molecular mechanisms of action of (2S,3R)-2-aminoheptadecane-1,3-diol, researchers turn to genetic and molecular biology techniques. Gene expression analysis, particularly using the Polymerase Chain Reaction (PCR), is a key method.

After treating cultured cells with (2S,3R)-2-aminoheptadecane-1,3-diol, researchers can isolate the messenger RNA (mRNA) and use reverse transcription to create complementary DNA (cDNA). Quantitative PCR (qPCR) is then performed to measure the expression levels of specific genes of interest. This could include genes involved in lipid metabolism, cell cycle regulation, apoptosis, or inflammatory responses. A significant change in the expression of a particular gene following treatment provides strong evidence that the compound influences that specific biological pathway, offering insights into its function at the molecular level.

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are essential for conducting controlled experiments to investigate the biological effects and mechanisms of (2S,3R)-2-aminoheptadecane-1,3-diol in a reproducible environment. By using specific cell lines, such as cancer cells, immune cells, or neurons, researchers can study the compound's effects on a targeted biological system.

These models allow for detailed mechanistic investigations. Scientists can expose cells to the compound and then perform a wide array of assays to measure cellular responses. These can include cell viability assays (to test for cytotoxicity), proliferation assays, apoptosis assays (to see if it induces programmed cell death), and specific signaling pathway analyses (e.g., Western blotting to measure protein levels). Cell culture systems provide a foundational platform for dissecting the cellular and molecular activities of (2S,3R)-2-aminoheptadecane-1,3-diol before moving to more complex models.

Pre-clinical Animal Models for Biological System Studies

The compound (2S,3R)-2-aminoheptadecane-1,3-diol, also known by its synonym heptadecasphinganine, serves a crucial role in preclinical research involving animal models. Its primary application is not as a therapeutic agent being tested for efficacy, but rather as an essential analytical tool, specifically as an internal standard for lipidomics analysis. This methodology allows for the precise quantification of endogenous sphingolipids in various biological samples obtained from these animal models. The use of heptadecasphinganine as a standard is critical for ensuring the accuracy and reproducibility of measurements, which is fundamental to understanding the complex roles of sphingolipids in a range of physiological and pathological processes.

Animal models provide an invaluable platform for investigating the intricate functions of biological systems in a controlled setting. In the context of sphingolipid research, these models are instrumental in elucidating the changes in lipid profiles associated with various diseases. The data derived from such studies can offer insights into disease mechanisms and identify potential biomarkers.

Detailed Research Findings

Research utilizing (2S,3R)-2-aminoheptadecane-1,3-diol as an internal standard has been integral to studies across different disease models, particularly in mice and rats. Its structural similarity to endogenous sphingoid bases, but with a distinct mass due to its C17 chain length, makes it an ideal spike-in standard for mass spectrometry-based analyses.

One significant area of research is in the study of Non-Alcoholic Fatty Liver Disease (NAFLD) . In animal models of NAFLD, understanding the alterations in the sphingolipidome is crucial for deciphering the progression from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH). While specific studies administering heptadecasphinganine to observe a direct biological effect are not prominent, its use as a standard has been foundational in quantifying key bioactive lipids.

Another field where this compound is employed is in the investigation of retinal degeneration . In mouse models of retinal diseases, precise measurement of sphingolipids is necessary to understand the metabolic changes that occur in photoreceptor cells and the retinal pigment epithelium. The use of (2S,3R)-2-aminoheptadecane-1,3-diol allows for the accurate tracking of these changes, contributing to the broader understanding of the molecular pathogenesis of these conditions.

Furthermore, studies on aging in mice have utilized heptadecasphinganine as a standard to explore age-related alterations in sphingolipid metabolism in various tissues. These investigations are critical for understanding the role of these lipids in the aging process and age-associated diseases.

In the context of allergic responses , this compound has been used as a standard in animal models to quantify changes in sphingolipid levels during allergic inflammation. This is vital for elucidating the role of these signaling molecules in the immune response.

It is important to note that the available research predominantly features (2S,3R)-2-aminoheptadecane-1,3-diol in a supportive, yet critical, analytical role rather than as a primary experimental variable. The findings from these studies, therefore, pertain to the endogenous sphingolipids being measured, with heptadecasphinganine providing the quantitative framework.

Table 1: Application of (2S,3R)-2-aminoheptadecane-1,3-diol in Preclinical Animal Models

| Research Area | Animal Model | Role of (2S,3R)-2-aminoheptadecane-1,3-diol | Biological System Investigated |

| Non-Alcoholic Fatty Liver Disease | Mouse, Rat | Internal Standard for Lipidomics | Hepatic Sphingolipid Metabolism |

| Retinal Degeneration | Mouse | Internal Standard for Lipidomics | Retinal Lipid Profile |

| Aging | Mouse | Internal Standard for Lipidomics | Age-Related Tissue Lipid Changes |

| Allergic Inflammation | Mouse | Internal Standard for Lipidomics | Immune System Sphingolipid Signaling |

Conclusion and Future Research Directions in 2s,3r 2 Aminoheptadecane 1,3 Diol Research

Summary of Key Mechanistic Insights

The primary mechanistic utility of (2S,3R)-2-aminoheptadecane-1,3-diol lies in its application as an internal standard in lipidomics. Its structural similarity to natural sphinganine (B43673) allows it to be metabolized by the same enzymatic machinery, yet its unique mass enables researchers to differentiate it from endogenous pools. This has been instrumental in dissecting the complexities of sphingolipid metabolism.

For instance, the use of C17 sphingoid base homologues in conjunction with mass spectrometry has provided highly sensitive and accurate in vitro assays for key enzymes in the sphingolipid pathway, such as ceramide synthase and sphingosine (B13886) kinase, even in crude cell extracts. nih.gov This approach allows for the precise measurement of enzyme kinetics and substrate specificity, offering a clearer window into the regulation of sphingolipid metabolism.

Beyond its role as a passive tracer, studies have revealed that (2S,3R)-2-aminoheptadecane-1,3-diol possesses inherent biological activity. It has demonstrated antifungal properties, inhibiting the growth of Candida glabrata and Candida albicans. caymanchem.com This suggests that it may interfere with essential sphingolipid-dependent processes in these organisms, offering a potential scaffold for the development of novel antifungal agents.

Furthermore, a naturally occurring C17-sphinganine analogue mycotoxin has been shown to induce flaccid paralysis in rodents by blocking neuromuscular transmission. nih.gov This toxicological finding, while concerning in the context of food safety, provides a crucial mechanistic insight: odd-chain sphingoid bases can have potent and specific interactions with neuronal signaling pathways.

| Research Application | Mechanistic Insight | Key Findings |

| Mass Spectrometry Internal Standard | Allows for the differentiation and quantification of endogenous versus exogenous sphingolipids. | Enables accurate measurement of sphingolipid flux and enzyme activity. nih.gov |

| Antifungal Activity | Inhibits the growth of pathogenic yeasts like Candida albicans and Candida glabrata. | Suggests interference with essential sphingolipid metabolism in fungi. caymanchem.com |

| Toxicology (Analogue Mycotoxin) | A C17-sphinganine analogue acts as a potent neurotoxin. | Demonstrates that odd-chain sphingoid bases can specifically disrupt neuromuscular function. nih.gov |

Unexplored Aspects of its Role in Specific Biological Processes

While its utility as a research tool is well-established, the specific biological roles of (2S,3R)-2-aminoheptadecane-1,3-diol remain largely uncharted territory. The antifungal and toxicological data are tantalizing clues that this molecule is far from biologically inert.

The precise mechanism of its antifungal action is a key area for future investigation. Does it inhibit a specific fungal enzyme in the sphingolipid pathway more potently than its even-chained counterparts? Or does its incorporation into fungal membranes disrupt their integrity or signaling functions? Answering these questions could lead to the development of more targeted and effective antifungal therapies.

Similarly, the neurotoxic effects of the C17-sphinganine analogue mycotoxin warrant deeper investigation. Identifying the specific molecular targets of this toxin in the neuromuscular junction could reveal novel aspects of sphingolipid involvement in neuronal function and potentially identify new therapeutic targets for neuromuscular disorders.

The impact of (2S,3R)-2-aminoheptadecane-1,3-diol on mammalian cellular processes is another significant unknown. Given that the gut microbiome can produce odd-chain sphingoid bases, understanding how these molecules, including the C17 base, are absorbed and metabolized by host tissues is crucial. nih.gov Do they integrate into cellular membranes and, if so, how do they alter membrane properties and the function of membrane-associated proteins? Do they or their metabolites act as signaling molecules, influencing pathways in a manner distinct from their even-chained cousins? These are critical questions at the intersection of lipid metabolism, host-microbe interactions, and cellular signaling.

Potential for Advanced Chemical Biology Probes and Tools

The unique properties of (2S,3R)-2-aminoheptadecane-1,3-diol make it an excellent scaffold for the development of advanced chemical biology probes to further interrogate sphingolipid biology. The principles of probe design, which have been successfully applied to other sphingolipids, can be readily adapted to this C17 backbone.

Fluorescently-labeled (2S,3R)-2-aminoheptadecane-1,3-diol could be synthesized to visualize its uptake, trafficking, and localization within cells in real-time. researchgate.netnih.gov Such probes would be invaluable for tracking its metabolism through the sphingolipid pathway and identifying the subcellular compartments where it or its metabolites accumulate. This could provide insights into the specific enzymes and transporters that handle odd-chain sphingolipids.

Photo-crosslinking probes incorporating a photoreactive group onto the (2S,3R)-2-aminoheptadecane-1,3-diol backbone would allow for the identification of its interacting proteins. caymanchem.comnih.gov By covalently trapping binding partners upon photoactivation, these probes could help to uncover novel receptors, enzymes, and transport proteins that recognize odd-chain sphingolipids, thereby expanding our understanding of their biological functions.

The development of such tools would move (2S,3R)-2-aminoheptadecane-1,3-diol from a passive analytical standard to an active tool for discovery, enabling a more dynamic and detailed exploration of sphingolipid pathways.

| Probe Type | Potential Application | Scientific Question Addressed |

| Fluorescently-labeled C17 Sphinganine | Real-time imaging of uptake, trafficking, and localization. | Which cellular compartments and organelles are involved in odd-chain sphingolipid metabolism? |

| Photo-crosslinking this compound | Identification of interacting proteins. | What are the specific receptors, enzymes, and transporters for odd-chain sphingolipids? |

| Bifunctional Probes (e.g., with a clickable tag) | Isolation and identification of metabolic products and protein complexes. | What is the complete metabolic fate of this compound and what protein networks does it influence? |

Future Directions in Understanding Sphingolipid Rheostat Dynamics

The "sphingolipid rheostat" refers to the delicate balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P), which dictates cell fate. The introduction of odd-chain sphingolipids like (2S,3R)-2-aminoheptadecane-1,3-diol adds another layer of complexity and a potential avenue for therapeutic manipulation of this critical balance.

Future research should focus on how the metabolism of this compound impacts the sphingolipid rheostat. For example, is C17-ceramide as effective at inducing apoptosis as its C16 or C18 counterparts? Is C17-S1P as potent a signaling molecule as endogenous S1P? Understanding these nuances could open the door to designing odd-chain sphingolipid-based drugs that can selectively modulate the rheostat in diseased cells, for instance, to promote apoptosis in cancer cells. nih.gov

The link between gut microbiota-produced odd-chain sphingolipids and metabolic diseases like type 2 diabetes and cardiovascular disease is a particularly exciting frontier. nih.govbmj.com Future studies should aim to elucidate the specific bacterial species responsible for producing these lipids and how they influence host sphingolipid profiles and disease risk. (2S,3R)-2-aminoheptadecane-1,3-diol will be an invaluable tool in these studies, both as an analytical standard and as a bioactive molecule to probe the effects of odd-chain sphingolipids on host cells.

Ultimately, a deeper understanding of the biology of (2S,3R)-2-aminoheptadecane-1,3-diol and other odd-chain sphingolipids promises to not only refine our models of sphingolipid metabolism but also to unveil new therapeutic strategies for a range of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.